REACTION_CXSMILES
|
C([O:3][P:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.Cl[C:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:13]>>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([O:14][C:12]([P:4](=[O:3])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10])=[O:13])=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)Cl
|
Name
|
( 45.14 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 4.82 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 10.59 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(125°, 2 hours) yield 26.3 g (90%)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
B.P.0.01 153°-6°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OC(=O)P(OCC)(OCC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |